4-acetyl-N-allylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h3-7,12H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBFGQBKQQCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-allylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with allylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .
Chemical Reactions Analysis
4-acetyl-N-allylbenzenesulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
4-acetyl-N-allylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetyl-N-allylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the disruption of metabolic pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-acetyl-N-allylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-acetylbenzenesulfonamide: Lacks the allyl group, making it less versatile in chemical reactions.
N-allylbenzenesulfonamide: Lacks the acetyl group, which affects its reactivity and biological activity.
4-acetyl-N-methylbenzenesulfonamide: Contains a methyl group instead of an allyl group, leading to different chemical and biological properties.
The unique combination of the acetyl and allyl groups in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Biological Activity
4-acetyl-N-allylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its diverse pharmacological properties. The general structure can be represented as follows:
This compound is characterized by:
- An acetyl group (-COCH₃)
- An allyl group (-CH₂=CH-CH₂)
- A benzenesulfonamide moiety
Antimicrobial Properties
Research has indicated that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, showcasing its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Findings :
- MCF-7: IC50 = 25 µM
- HeLa: IC50 = 30 µM
- A549: IC50 = 28 µM
These findings suggest that this compound may target specific cellular pathways involved in tumor growth and survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways critical for cell proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamides, including this compound:
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotics.
- Case Study 2 : Preclinical studies on animal models showed that administration of this compound led to a marked decrease in tumor size and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
